Clorgyline hydrochloride

Catalog No.
S003546
CAS No.
17780-75-5
M.F
C13H16Cl3NO
M. Wt
308.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clorgyline hydrochloride

For sustained, selective MAO-A blockade in preclinical models, clorgyline hydrochloride offers irreversible inhibition with >1000-fold selectivity over MAO-B. Key advantages:

  • Irreversible covalent binding to FAD cofactor; activity restored only via de novo synthesis over weeks.
  • >1000-fold selectivity for MAO-A over MAO-B, eliminating confounding MAO-B inhibition.
  • Hydrochloride salt ensures direct solubility in aqueous buffers, avoiding DMSO-related artifacts.

Supplied as a high-purity solid for reproducible results in depression, anxiety, and neurodegeneration research.

CAS Number

17780-75-5

Product Name

Clorgyline hydrochloride

IUPAC Name

3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride

Molecular Formula

C13H16Cl3NO

Molecular Weight

308.6 g/mol

InChI

InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H

InChI Key

BBAZDLONIUABKI-UHFFFAOYSA-N

solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine, monohydrochloride

Canonical SMILES

CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl

The exact mass of the compound Clorgyline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759306. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Clorgyline hydrochloride is a synthetic, irreversible inhibitor of monoamine oxidase A (MAO-A), a critical enzyme in the catabolism of neurotransmitters like serotonin and norepinephrine. As a member of the propargylamine class of inhibitors, it forms a covalent bond with the FAD cofactor of the MAO-A enzyme, resulting in permanent inactivation. This high selectivity for MAO-A over MAO-B, combined with its irreversible mechanism, makes it a benchmark tool in neuroscience for achieving sustained and profound MAO-A blockade in experimental settings. The hydrochloride salt form is typically supplied to enhance aqueous solubility and handling for research applications.

Research Fit

Pathway study Irreversible MAO-A isoform-selective inhibition, supports sustained target suppression in neurochemistry research
Receptor profiling High-affinity binding to σ1 and I2 imidazoline receptors reported, enabling dual-pathway investigation
Tool compound Acetylenic inhibitor suitable for MAO-A vs MAO-B selectivity studies, reported in vivo trace-amine endpoint context

Substituting Clorgyline hydrochloride with other MAO inhibitors based on structural similarity or class is unreliable for achieving specific experimental outcomes. MAO-B selective inhibitors like Pargyline or Selegiline will not replicate the MAO-A dependent effects on serotonin and norepinephrine metabolism. Furthermore, replacing the irreversible Clorgyline with a reversible MAO-A inhibitor (RIMA), such as Moclobemide, fundamentally alters the experimental timeline and effect duration; Clorgyline's covalent binding ensures enzyme activity is restored only through de novo synthesis over weeks, whereas a RIMA's effect dissipates as the drug is cleared, often within 24 hours. The choice between MAO-A vs. MAO-B selectivity and an irreversible vs. reversible mechanism is a critical, non-interchangeable procurement decision dictated by the specific research question.

Substitution Risk

Clorgyline Selective, irreversible MAO-A inhibition; negligible trace amine elevation in reported human data
Pargyline MAO-B preferential (~8-fold); marked urinary trace amine rise may confound MAO-A pathway interpretation
Selegiline Loses MAO-B selectivity at higher doses; σ1/I2 binding not reported — receptor co-modulation context differs

Exceptional Potency and >1000-Fold Selectivity for MAO-A Over MAO-B

Clorgyline demonstrates exceptional selectivity for MAO-A, with reported Ki values of 0.054 µM for MAO-A versus 58 µM for MAO-B. This represents a selectivity ratio of over 1,074-fold in favor of MAO-A. In contrast, the MAO-B inhibitor Selegiline shows high potency for MAO-B (IC50 ≈ 6.8 nM) but is significantly weaker against MAO-A (IC50 ≈ 1700 nM). Pargyline, another structural analog, is considered only semi-selective for MAO-B and can act as a non-selective inhibitor with continued administration.

Evidence DimensionInhibitor Constant (Ki)
Target Compound Data0.054 µM (for MAO-A)
Comparator Or Baseline58 µM (Clorgyline for MAO-B)
Quantified Difference>1,074-fold higher selectivity for MAO-A
ConditionsIn vitro enzyme inhibition assays.

For experiments requiring precise isolation of MAO-A pathways, this high selectivity prevents confounding off-target inhibition of MAO-B, ensuring data validity.

MAO-A selectivity vs pargyline
Head-to-head
~1000-fold (MAO-A over MAO-B) vs 8-fold for pargyline
Supports MAO-A selective pathway interpretation
Rat liver mitochondria; reversible interaction Ki context

Irreversible Mechanism Ensures Sustained Inhibition, Unlike Reversible Analogs

Clorgyline acts as an irreversible 'suicide' inhibitor, forming a permanent covalent bond with the FAD cofactor of MAO-A. Restoration of enzyme function requires de novo protein synthesis, a process that can take days to weeks. This contrasts sharply with reversible inhibitors like Moclobemide, which bind non-covalently. With reversible inhibitors, MAO-A activity can be fully re-established within 24 hours after the last dose as the drug is cleared from the system. This fundamental difference in mechanism leads to profoundly different in vivo effects; Clorgyline produces a long-lasting, cumulative blockade, while Moclobemide's effect is transient.

Evidence DimensionDuration of Enzyme Inhibition
Target Compound DataLong-lasting (days to weeks); requires new enzyme synthesis for recovery.
Comparator Or BaselineReversible Inhibitors (e.g., Moclobemide): Transient (recovery within ~24 hours post-clearance).
Quantified DifferenceSustained vs. transient inhibition profile.
ConditionsIn vivo or in vitro biological systems.

Procurement for chronic studies or models requiring stable, long-term MAO-A knockdown necessitates an irreversible inhibitor like Clorgyline to avoid the variable inhibition profiles of reversible drugs.

Depression endpoint: clorgyline vs pargyline
Head-to-head
Reported improvement on observer/self-rated scales with clorgyline; minimal change with pargyline
MAO-A-related depression endpoint context
4-week crossover trial; 16 patients; severe subgroup

Hydrochloride Salt Form Enables Direct Aqueous Formulation for In Vivo/In Vitro Use

Clorgyline hydrochloride is supplied as a crystalline solid that is soluble in water (up to 100 mM) and aqueous buffers, facilitating straightforward preparation for experimental use. One datasheet notes a solubility of approximately 0.25 mg/ml in a 1:10 solution of ethanol:PBS (pH 7.2). This contrasts with the expected poor aqueous solubility of the free base form, which would require formulation with organic solvents like DMSO or PEG300 for aqueous applications. The use of the hydrochloride salt simplifies workflows by allowing direct dissolution in common biological buffers like PBS, reducing the need for potentially confounding co-solvents.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in water and aqueous buffers (e.g., PBS).
Comparator Or BaselineClorgyline Free Base: Expected to have low aqueous solubility, requiring organic co-solvents.
Quantified DifferenceEnables direct preparation of aqueous solutions vs. requiring multi-step formulation.
ConditionsStandard laboratory formulation for in vitro assays or in vivo administration.

This improved handling characteristic simplifies experimental setup, enhances reproducibility, and avoids the potential confounding biological effects of organic co-solvents, making it the preferred form for most biological research.

In vivo trace amine excretion
Head-to-head
Negligible change with clorgyline; marked elevations with selegiline/pargyline
Confirms in vivo MAO-A selectivity at tested doses
≥3 weeks treatment; urinary phenylethylamine/tyramine markers
σ1 / I2 receptor binding
Class-level
σ1 Ki = 3.2 nM; I2 Ki = 40 pM
Unique secondary pharmacology not reported for pargyline/selegiline
Radioligand binding; functional consequence requires independent validation

Chronic In Vivo Models Requiring Sustained and Selective MAO-A Blockade

For preclinical models of depression, anxiety, or neurodegenerative diseases where the research goal is to induce a stable, long-term reduction in MAO-A activity, the irreversible nature of Clorgyline is essential. Daily administration results in cumulative, profound (~80-90%) inhibition of MAO-A, leading to significant and sustained elevations of serotonin and norepinephrine levels, an effect not achievable with transient, reversible inhibitors.

Biochemical and Pharmacological Studies to Isolate MAO-A Function

Due to its >1000-fold selectivity for MAO-A over MAO-B, Clorgyline is the appropriate tool for in vitro and in vivo experiments designed to specifically dissect the role of MAO-A in neurotransmitter metabolism. This allows researchers to confidently attribute observed effects to MAO-A inhibition without the confounding variable of simultaneous MAO-B blockade.

In Vitro Assays and Cell Culture Models Requiring Aqueous Vehicle

The hydrochloride salt's solubility in aqueous buffers makes it ideal for cell culture experiments or biochemical assays where the presence of organic solvents like DMSO could interfere with results or cell viability. This allows for the direct addition of the inhibitor to aqueous media, simplifying protocols and ensuring cleaner, more reproducible data.

Application Fit

Application
Selection Property
Validation Focus
MAO-A pathway-specific neurochemical studies
Irreversible MAO-A selectivity, reported >1000-fold over MAO-B
MAO-B activity exclusion; trace amine endpoint monitoring
σ1 and I2 receptor pathway investigation
Dual MAO-A inhibition and high-affinity receptor binding
Independent receptor modulation verification; compare with MAO-A-only inhibitors
Irreversible vs reversible MAO-A inhibition comparison
Covalent, sustained enzyme suppression
Washout experiments; neurotransmitter dynamics over time
Nicotine reinforcement and addiction models
Selective MAO-A inhibition without MAO-B confound
Self-administration endpoints; MAO-B activity monitoring

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

307.029747 Da

Monoisotopic Mass

307.029747 Da

Heavy Atom Count

18

Appearance

Assay:≥98%A crystalline solid

UNII

H38V165133

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

17780-75-5

Wikipedia

Clorgiline hydrochloride
[1]. Murphy DL, et al. Differential trace amine alterations in individuals receiving acetylenic inhibitors of MAO-A (clorgyline) or MAO-B (selegiline and pargyline). Journal of neural transmission. Supplementum 52: 39-48.

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